molecular formula C24H23NO4 B12517173 3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid CAS No. 816446-74-9

3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid

Cat. No.: B12517173
CAS No.: 816446-74-9
M. Wt: 389.4 g/mol
InChI Key: RRBDJRFULNJDJU-UHFFFAOYSA-N
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Description

3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets. For instance, it may function as a degrader of certain proteins, leading to the accumulation of other proteins that affect cellular processes . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid is unique due to its specific substitution pattern and the presence of a prop-2-enoic acid moiety. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

816446-74-9

Molecular Formula

C24H23NO4

Molecular Weight

389.4 g/mol

IUPAC Name

3-[2,6-bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid

InChI

InChI=1S/C24H23NO4/c1-15-11-18(28-3)6-8-20(15)22-13-17(5-10-24(26)27)14-23(25-22)21-9-7-19(29-4)12-16(21)2/h5-14H,1-4H3,(H,26,27)

InChI Key

RRBDJRFULNJDJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC(=CC(=N2)C3=C(C=C(C=C3)OC)C)C=CC(=O)O

Origin of Product

United States

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